Physicochemical Properties & Strategic Utilization of 2-Fluoro-4-(methoxymethoxy)benzaldehyde
Physicochemical Properties & Strategic Utilization of 2-Fluoro-4-(methoxymethoxy)benzaldehyde
Executive Summary
2-Fluoro-4-(methoxymethoxy)benzaldehyde (CAS: 2025821-71-8) is a specialized fluorinated building block used primarily in medicinal chemistry and radiotracer development.[1] It serves as a protected derivative of 2-fluoro-4-hydroxybenzaldehyde , where the phenolic hydroxyl group is masked by a methoxymethyl (MOM) ether.
This compound is designed for orthogonal synthetic strategies : the MOM group protects the phenol from base-mediated side reactions (such as oxidation or competing nucleophilic attacks) while the aldehyde functionality is manipulated (e.g., via Wittig olefination or reductive amination). The fluorine atom at the ortho position introduces metabolic stability and modulates the pKa of the phenol upon deprotection, making it a critical scaffold for developing bioactive heterocycles and kinase inhibitors.
Part 1: Physicochemical Profile[2]
The physicochemical properties of 2-Fluoro-4-(methoxymethoxy)benzaldehyde are defined by the interplay between the electron-withdrawing aldehyde and fluorine groups, and the electron-donating MOM ether.
Table 1: Key Physicochemical Data
| Property | Value / Description | Source/Note |
| CAS Number | 2025821-71-8 | [1] |
| Molecular Formula | C₉H₉FO₃ | Calculated |
| Molecular Weight | 184.17 g/mol | Calculated |
| Physical State | Low-melting solid or viscous oil | Inferred from structural analogues [2] |
| Melting Point | Predicted: 35–45 °C | Note: MOM ethers typically lower MP vs. free phenols. |
| Boiling Point | Predicted: 125–130 °C @ 1.5 Torr | Inferred from MOM-benzaldehyde analogues |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH. Insoluble in water. | Lipophilic MOM/Aldehyde character |
| LogP (Predicted) | 1.8 – 2.1 | Moderate lipophilicity |
| pKa (Conjugate Acid) | ~ -3.5 (carbonyl oxygen) | Aldehyde basicity |
| Stability | Stable to base (pH > 10). Labile to acid (pH < 4). | MOM group sensitivity |
Structural Analysis
-
MOM Ether (Methoxymethoxy): Acts as an acetal-based protecting group. It is stable to strong bases (e.g., LiAlH₄, organolithiums) but hydrolyzes rapidly in dilute aqueous acid (HCl/MeOH) or Lewis acids (TiCl₄).
-
Fluorine (ortho-position): Exerts an inductive electron-withdrawing effect (-I), increasing the electrophilicity of the aldehyde carbonyl. It also blocks metabolic hydroxylation at the 2-position.
-
Aldehyde: The primary reactive handle for scaffold elongation.
Part 2: Synthesis & Handling Protocols
The synthesis of 2-Fluoro-4-(methoxymethoxy)benzaldehyde is a standard protection sequence. However, the presence of the aldehyde requires careful control of basicity to avoid Cannizzaro disproportionation or aldol polymerization.
Protocol 1: Synthesis from 2-Fluoro-4-hydroxybenzaldehyde
Objective: Selective protection of the phenolic hydroxyl group.[2]
Reagents:
-
Precursor: 2-Fluoro-4-hydroxybenzaldehyde (1.0 equiv)[2]
-
Reagent: Chloromethyl methyl ether (MOM-Cl) (1.2 equiv) (Warning: Carcinogen)
-
Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Solvent: Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Dissolution: Dissolve 2-Fluoro-4-hydroxybenzaldehyde in anhydrous DCM (0.2 M concentration). Cool to 0 °C in an ice bath.
-
Base Addition: Add DIPEA dropwise via syringe. The solution may darken slightly due to phenoxide formation.
-
Protection: Add MOM-Cl dropwise over 15 minutes. Critical: Maintain temperature < 5 °C to prevent exothermic runaway.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: 20% EtOAc/Hexanes). The product will have a higher
than the starting phenol. -
Workup: Quench with saturated
solution. Extract with DCM (3x). Wash combined organics with water and brine. -
Purification: Dry over
, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-15% EtOAc in Hexanes).
Protocol 2: Deprotection (MOM Cleavage)
Objective: Restoration of the phenol after downstream modifications.
Reagents:
-
Acid: 3M HCl or Trifluoroacetic acid (TFA)
-
Solvent: Methanol (MeOH) or DCM
Methodology:
-
Dissolve the MOM-protected intermediate in MeOH.
-
Add 3M HCl (5-10 equiv) dropwise.
-
Heat to 40 °C for 1-2 hours.
-
Neutralize with
prior to extraction.
Visualization: Synthesis Workflow
Figure 1: Step-by-step synthetic workflow for the MOM-protection of the fluorinated benzaldehyde precursor.
Part 3: Strategic Reactivity & Applications[5]
The utility of this compound lies in its "Three-Point Reactivity" , allowing chemists to manipulate specific sites of the molecule without affecting others.
The Aldehyde Handle (C-1)
The aldehyde is activated by the electron-withdrawing fluorine at C-2.
-
Wittig/Horner-Wadsworth-Emmons: Reacts readily to form styrenes or cinnamates.
-
Reductive Amination: Condenses with amines (using
) to form benzylamines. -
Oxidation: Can be oxidized to the benzoic acid if the aldehyde is no longer needed.
The Fluorine Substituent (C-2)
-
SNAr Potential: While less reactive than a nitro-fluorobenzene, the aldehyde (an electron-withdrawing group) ortho to the fluorine activates the C-F bond towards Nucleophilic Aromatic Substitution (SNAr) with strong nucleophiles (e.g., thiols, alkoxides) in polar aprotic solvents (DMF/DMSO).
-
Bioisosterism: In the final drug molecule, the C-F bond resists metabolic oxidation, extending the half-life of the compound.
The MOM Ether (C-4)
-
Orthogonality: Remains stable during basic or reducing conditions used on the aldehyde.
-
Directed Metallation: The oxygen atoms in the MOM group can coordinate with organolithiums (Directed Ortho Metallation - DOM), potentially directing lithiation to the C-3 position, though the aldehyde would need temporary protection (e.g., as an acetal) to survive this.
Visualization: Orthogonal Reactivity Logic
Figure 2: Orthogonal reactivity map demonstrating how the MOM group enables selective manipulation of the aldehyde.
Part 4: Safety & Toxicology
-
MOM-Cl Hazard: The synthesis involves Chloromethyl methyl ether (MOM-Cl), a known human carcinogen . All reactions must be performed in a well-ventilated fume hood with double-gloving and appropriate respiratory protection.
-
Compound Handling: As a benzaldehyde derivative, the compound may cause skin and eye irritation.
-
Storage: Store under inert atmosphere (
or Ar) at 2–8 °C. Aldehydes can auto-oxidize to carboxylic acids upon prolonged exposure to air.
References
-
Boroncore Catalog . (2025). Product Entry: 2-Fluoro-4-(methoxymethoxy)benzaldehyde (CAS 2025821-71-8).[1] Retrieved from [Link]
-
Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Standard reference for MOM stability/deprotection protocols).
-
PubChem . (2025). Compound Summary: 2-Fluoro-4-hydroxybenzaldehyde (Precursor).[2][4][5] Retrieved from [Link][6]
